molecular formula C7H8F2N2O B14794392 2-Amino-3-(difluoromethyl)pyridine-6-methanol

2-Amino-3-(difluoromethyl)pyridine-6-methanol

Cat. No.: B14794392
M. Wt: 174.15 g/mol
InChI Key: VVVPHXPZDRQDBQ-UHFFFAOYSA-N
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Description

2-Amino-3-(difluoromethyl)pyridine-6-methanol is a chemical compound with the molecular formula C7H8F2N2O and a molecular weight of 186.15 g/mol . As a pyridine derivative featuring both amino and methanol functional groups, along with a difluoromethyl substituent, it serves as a potential building block in organic synthesis and medicinal chemistry research. The presence of fluorine atoms is often exploited in drug discovery to modulate the properties of lead compounds, and the functional groups on the pyridine ring make it a versatile intermediate for constructing more complex molecular architectures. While specific published research on this exact molecule is limited, structurally similar compounds, such as those with trifluoromethyl groups, are frequently used in the synthesis of fused nitrogen-containing heterocycles, which are of significant interest in the development of new pharmaceuticals and agrochemicals . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

[6-amino-5-(difluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C7H8F2N2O/c8-6(9)5-2-1-4(3-12)11-7(5)10/h1-2,6,12H,3H2,(H2,10,11)

InChI Key

VVVPHXPZDRQDBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CO)N)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Cyclization-Based Approaches

Difluoroacetic Anhydride-Mediated Cyclization

A scalable method adapted from ACS Omega (2019) involves using 2,2-difluoroacetic anhydride (DFAA) to introduce the difluoromethyl group. The synthesis begins with ethyl vinyl ether and DFAA, forming an enone intermediate. Subsequent cyclization with a nitrile derivative (e.g., 3-hydroxy-5-methoxy-pent-4-enenitrile) under acidic conditions yields the pyridine core.
Key steps :

  • Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one via DFAA and ethyl vinyl ether.
  • Cyclization with methoxylamine hydrochloride and HBr in acetic acid to form the pyridine ring.
  • Zinc-mediated reduction to introduce the amino group at position 2.
  • Hydroxymethylation at position 6 via ester hydrolysis and sodium borohydride reduction.

Yield : 24% over five steps.

Substitution and Functionalization

Nucleophilic Amination

A method from US20060047124A1 substitutes fluorine with hydrazine, followed by Raney nickel-catalyzed reduction:

  • Start with 3-substituted-2,5,6-trifluoropyridine.
  • Substitute fluorine at position 2 with hydrazine monohydrate.
  • Reduce with hydrogen/Raney nickel to yield 2-amino-3-substituted-5,6-difluoropyridine.
  • Introduce hydroxymethyl at position 6 via oxidation (KMnO₄) of a methyl group and subsequent borohydride reduction.

Yield : 68–92% for amination steps.

Direct Difluoromethylation

A patent (CN109232399B) demonstrates direct difluoromethylation using copper(I) triflate and difluoromethyltrimethylsilane (TMSCF₂H):

  • Brominate 2-methylpyridine at position 5.
  • Perform C–H difluoromethylation at position 3 using TMSCF₂H/Cu(OTf).
  • Oxidize the methyl group at position 6 to hydroxymethyl via KMnO₄.

Advantages : Avoids toxic fluorinating agents like DAST.
Yield : 60–70% for difluoromethylation.

Reductive Amination and Fluorination

Reductive Amination of Pyridinecarboxaldehydes

From Organic Process Research & Development (2019):

  • Synthesize 4-(difluoromethyl)pyridine-2-carboxaldehyde via Claisen-Schmidt condensation.
  • Convert aldehyde to oxime using methoxylamine hydrochloride.
  • Reduce oxime to amine with zinc/acetic acid.
  • Reduce ester at position 6 to hydroxymethyl using LiAlH₄.

Yield : 72% for the reductive amination step.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Advantages Limitations
Cyclization (DFAA) DFAA, methoxylamine HCl 24 Scalable, avoids DAST Multi-step, low overall yield
Malonamide Cyclization Ethyl difluoroacetate, POCl₃ 76 High purity Toxic waste (POCl₃)
Nucleophilic Amination Hydrazine, Raney nickel 68–92 Mild conditions Requires pre-fluorinated substrate
Direct Difluoromethylation TMSCF₂H, Cu(OTf) 60–70 Direct C–H functionalization Sensitive to moisture

Challenges and Optimization Strategies

  • Difluoromethyl Introduction : DAST and Deoxo-Fluor are avoided in modern methods due to toxicity. TMSCF₂H and DFAA offer safer alternatives.
  • Hydroxymethyl Stability : Ester protection (e.g., methyl ester) is critical before reduction to prevent oxidation.
  • Regioselectivity : Directed ortho-metalation (DoM) with lithium bases ensures correct substitution patterns.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(difluoromethyl)pyridine-6-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-Amino-3-(difluoromethyl)pyridine-6-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(difluoromethyl)pyridine-6-methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-Amino-3-(difluoromethyl)pyridine-6-methanol with structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Weight Fluorine Content Key Properties/Applications
2-Amino-3-(difluoromethyl)pyridine-6-methanol -NH₂ (2), -CF₂H (3), -CH₂OH (6) ~173.13 g/mol* 2 F atoms High solubility; potential agrochemical/pharmaceutical use
2-Amino-6-(trifluoromethyl)pyridine -NH₂ (2), -CF₃ (6) 162.11 g/mol 3 F atoms Lipophilic; used in drug intermediates
PF-06733804 () -CF₂ (cyclopentyl), -O-Trifluoromethoxy 474.38 g/mol 5 F atoms Antiviral activity; complex pharmacokinetics
2-Amino-6-methoxypyridine -NH₂ (2), -OCH₃ (6) 124.14 g/mol 0 F atoms Solubility limited; base for heterocyclic synthesis

*Estimated based on analogous structures.

Key Differentiators

Fluorine Substitution: The difluoromethyl group (-CF₂H) balances lipophilicity and metabolic stability, unlike the more lipophilic trifluoromethyl (-CF₃) in 2-Amino-6-(trifluoromethyl)pyridine . Fluorine’s electron-withdrawing effects stabilize the pyridine ring, enhancing resistance to oxidative degradation compared to non-fluorinated analogs .

Solubility and Reactivity: The methanol group at position 6 improves water solubility, making the compound more suitable for aqueous formulations than derivatives with -CF₃ or -OCH₃ . The amino group at position 2 enables hydrogen bonding, which is critical for target binding in pharmaceuticals .

Biological Activity: While PF-06733804 () exhibits antiviral properties, the methanol group in the target compound may confer fungicidal activity, as seen in difluoromethyl-containing agrochemicals (e.g., ) .

Research Findings and Implications

Toxicity Considerations

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing 2-amino-3-(difluoromethyl)pyridine-6-methanol, and what reaction conditions are critical for optimizing yield?

    • Methodological Answer : Synthesis typically involves fluorination of a pyridine precursor followed by functionalization of the methanol group. For example, fluorinating agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) can introduce the difluoromethyl group, while oxidation/reduction steps (e.g., NaBH₄ in methanol) stabilize the alcohol moiety. Key factors include solvent choice (e.g., DMSO for high polarity), temperature control (60–80°C for fluorination), and protecting groups to prevent side reactions .

    Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

    • Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming the difluoromethyl group (¹⁹F NMR at ~-100 ppm) and pyridine ring structure (¹H NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FT-IR) identifies the methanol group (O–H stretch ~3200–3600 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable .

    Q. How does the difluoromethyl group influence the compound’s reactivity in substitution or oxidation reactions?

    • Methodological Answer : The electron-withdrawing difluoromethyl group increases electrophilicity at the pyridine C-3 position, favoring nucleophilic substitution (e.g., with amines or thiols). Oxidation of the methanol group to a ketone or carboxylic acid requires careful selection of oxidizing agents (e.g., KMnO₄ under acidic conditions) to avoid over-oxidation .

    Q. What safety precautions are essential when handling this compound in the laboratory?

    • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Store in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent degradation. Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

    Advanced Research Questions

    Q. How can synthetic routes be optimized to enhance enantiomeric purity for chiral derivatives?

    • Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) during fluorination or use enantioselective reducing agents (e.g., (R)- or (S)-BINAP) for the methanol group. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column and polarimetric detection .

    Q. What strategies are recommended for resolving contradictions in reported biological activity data across structural analogs?

    • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., identical cell lines, IC₅₀ protocols). Use computational docking studies to analyze binding affinity variations caused by substituents (e.g., fluoro vs. chloro groups). Validate findings with in vivo models to confirm structure-activity relationships (SAR) .

    Q. How can computational chemistry predict the compound’s interactions with biological targets such as enzymes or receptors?

    • Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS to model binding kinetics. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can elucidate electronic effects of the difluoromethyl group on binding energy. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

    Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

    • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Use LC-MS to track degradation products over time. Accelerated stability studies (e.g., 40°C/75% relative humidity) predict shelf life, while radical scavengers (e.g., ascorbic acid) test oxidative stability .

    Q. How can the compound’s metal-coordination properties be exploited for developing bioactive complexes?

    • Methodological Answer : React with transition metals (e.g., Cu(II), Zn(II)) in ethanol/water mixtures under nitrogen. Characterize complexes via UV-Vis (d-d transitions) and electron paramagnetic resonance (EPR). Assess antibacterial activity using broth microdilution assays (MIC values) against Gram-positive and Gram-negative strains .

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